Tomoxetine hydrochloride, chemically known as (-)-N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a synthetic molecule classified as a selective norepinephrine reuptake inhibitor (SNRI). [, , , ] It is the enantiomerically pure form of the racemic compound formerly known as tomoxetine. [] In scientific research, tomoxetine is primarily employed as a pharmacological tool to investigate the role of norepinephrine in various biological processes and disease models. [, , , ]
Tomoxetine is synthesized from various chemical precursors through several synthetic routes. The primary source of atomoxetine is its hydrochloride salt, which is the form used in clinical applications.
Tomoxetine is classified as a pharmaceutical agent under the category of norepinephrine reuptake inhibitors. It is distinct from other ADHD medications that primarily target dopamine pathways.
The synthesis of tomoxetine typically involves several steps, including the formation of key intermediates and final conversion to the hydrochloride salt. Various patents detail different synthetic routes:
Tomoxetine has a complex molecular structure characterized by a phenylpropylamine backbone. Its chemical formula is , and it exhibits stereoisomerism due to the presence of a chiral center.
Tomoxetine undergoes various chemical reactions during its synthesis, including:
Tomoxetine exerts its therapeutic effects primarily through selective inhibition of norepinephrine reuptake in synaptic clefts, leading to increased norepinephrine levels in the brain. This mechanism enhances attention and reduces impulsivity in individuals with ADHD.
Tomoxetine is primarily utilized in clinical settings for treating ADHD in children and adults. Its non-stimulant nature makes it suitable for patients who may experience adverse effects from traditional stimulant medications. Additionally, research continues into its potential applications in other neuropsychiatric disorders due to its mechanism of action on norepinephrine pathways.
The developmental history of tomoxetine began in the 1970s when Eli Lilly and Company initiated a research program targeting novel antidepressants. Initially designated LY-139603, the compound emerged from systematic structural modifications of fluoxetine analogues, with researchers aiming to enhance norepinephrine selectivity while reducing serotonergic activity. Early preclinical characterization revealed a chemical structure comprising a 3-aryloxy-3-phenylpropylamine backbone with a methylamine substituent – a configuration later classified as a secondary amine [6] [9].
The nomenclature transition from tomoxetine to atomoxetine occurred during late-stage development as a strategic differentiation from the similar-sounding drug tamoxifen. This rebranding aligned with regulatory requirements to prevent medication errors while preserving the core "-oxetine" suffix that signals its pharmacological relationship to the serotonin reuptake inhibitor class. The United States Adopted Name (USAN) Council formally adopted "atomoxetine" in 1994, establishing the official designation for pharmaceutical use. The compound's investigational history includes exploration for multiple neurological indications beyond ADHD:
The decisive therapeutic pivot to ADHD occurred when researchers recognized atomoxetine's unique ability to enhance prefrontal cortical function without dopaminergic effects in the nucleus accumbens – a neural mechanism explaining both its efficacy in attention regulation and absence of abuse potential. This pharmacological profile positioned atomoxetine as a groundbreaking alternative to stimulants for ADHD management [1] [3].
Table 1: Key Milestones in Tomoxetine/Atomoxetine Development
Year | Development Phase | Significant Event |
---|---|---|
1974 | Discovery | Initial synthesis as LY-139603 |
1980-1985 | Preclinical | Characterization as selective norepinephrine reuptake inhibitor |
1994 | Nomenclature | USAN adoption of "atomoxetine" |
2002 | Regulatory | FDA approval for pediatric ADHD (brand name Strattera®) |
2004 | Regulatory | European Medicines Agency (EMA) approval |
2008 | Regulatory | FDA approval expanded to include adult ADHD |
2020 | Discontinuation | Parkinson's disease program terminated |
Tomoxetine possesses the systematic IUPAC name (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, with a molecular formula of C₁₇H₂₁NO and a molecular weight of 255.36 g/mol. The compound features a chiral center at the carbon adjacent to the phenoxy group, yielding two enantiomers: the biologically active R(-) isomer and the less pharmacologically active S(+) isomer. Commercial atomoxetine formulations contain exclusively the therapeutically optimized R-enantiomer, which demonstrates approximately 9-fold greater potency in norepinephrine transporter (NET) inhibition compared to its stereoisomeric counterpart [1] [6].
The molecular architecture comprises three critical regions:
Physicochemically, tomoxetine exhibits:
The compound's stereochemical purity is maintained through enantioselective synthesis employing chiral resolution or asymmetric catalysis. This precision manufacturing ensures >99% enantiomeric excess in pharmaceutical-grade material, critical for consistent therapeutic effects and reduced metabolite variability. The absolute configuration of the active enantiomer is designated (R) under the Cahn-Ingold-Prelog priority system, with established stereochemical integrity under standard storage conditions [1] [6].
Table 2: Molecular Characterization of (R)-Tomoxetine
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 83015-26-3 | - |
Molecular Formula | C₁₇H₂₁NO | Elemental analysis |
Molecular Weight | 255.36 g/mol | Mass spectrometry |
Specific Rotation | [α]²⁵D = -38.0° (c=1, MeOH) | Polarimetry |
Melting Point | 167-169°C (HCl salt) | Differential scanning calorimetry |
X-ray Diffraction | Monoclinic, P2₁ | Single-crystal X-ray analysis |
Chiral Purity | ≥99% ee | Chiral HPLC |
Tomoxetine (atomoxetine) achieved its initial regulatory milestone in 2002 when the United States Food and Drug Administration (FDA) approved it for pediatric ADHD treatment under the brand name Strattera®. This approval marked a therapeutic watershed as the first non-scheduled pharmacotherapy for ADHD, granting it a unique regulatory status distinct from Schedule II-controlled stimulants. The European Medicines Agency (EMA) followed in 2004 with authorization for children and adolescents, expanding to include adult ADHD in 2013. Japan's Pharmaceuticals and Medical Devices Agency (PMDA) granted approval in 2009, incorporating specific pharmacogenetic guidance for CYP2D6 intermediate metabolizers [1] [9].
The compound navigated complex global classification frameworks:
Notably, regulatory agencies universally recognize the compound exclusively as atomoxetine in official documentation, though the chemical term tomoxetine persists in pharmacological literature and chemical reference databases. The therapeutic indications remain specifically focused on ADHD across all jurisdictions, with formal discontinuation of development programs for Parkinson's disease (2020) and major depressive disorder reinforcing its specialized neuropsychiatric niche [9].
Table 3: Global Regulatory Status of Atomoxetine
Region | Initial Approval Year | Regulatory Classification | Approved Age Groups |
---|---|---|---|
United States (FDA) | 2002 | Prescription Drug (Non-controlled) | ≥6 years |
European Union (EMA) | 2004 | Prescription-Only Medicine (POM) | Children/Adolescents/Adults |
Japan (PMDA) | 2009 | Prescription-Only (with CYP2D6 guidance) | ≥6 years |
Canada (Health Canada) | 2004 | Schedule F Prescription Drug | Children/Adults |
Australia (TGA) | 2004 | Schedule 4 (Prescription Only) | ≥6 years |
Table 4: Compound Nomenclature Reference
Chemical Designation | Synonym | Context of Use |
---|---|---|
(R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine | Atomoxetine | Pharmacopeial standards |
(R)-Tomoxetine | LY-139603 | Chemical literature |
(−)-Tomoxetine | Tomoxetine hydrochloride | Research publications |
Methyl[(R)-3-phenyl-3-(2-methylphenoxy)propyl]amine | Strattera® | Branded product |
(3R)-N-Methyl-3-(o-tolyloxy)-3-phenylpropan-1-amine | - | IUPAC nomenclature |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7